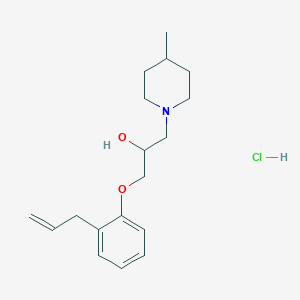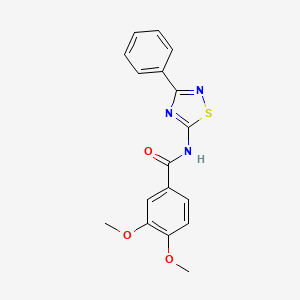![molecular formula C15H14N4O6S B2744233 6-Acetyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864927-68-4](/img/structure/B2744233.png)
6-Acetyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Acetyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C15H14N4O6S and its molecular weight is 378.36. The purity is usually 95%.
BenchChem offers high-quality 6-Acetyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Acetyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Substances
Nitrofurans, including carbonyl-containing derivatives, are known for their role in synthesizing biologically active substances . The compound could be used to develop new pharmaceuticals, particularly as it contains a nitrofuran moiety, which is often associated with antibacterial properties.
Antibacterial Agents
Recent studies have focused on the design and synthesis of nitrofuran derivatives to evaluate their antimicrobial activity . This compound could be part of such research, potentially leading to the development of new antibacterial agents that could be effective against resistant strains of bacteria.
Advances in Nitration Methods
The introduction of a nitro group into the furan ring is a critical step in the synthesis of nitrofurans. This compound could be used to explore new nitration reactions, which could lead to more efficient and environmentally friendly synthetic routes .
Oxidation Reactions
Oxidation is another important reaction in the modification of furan derivatives. The compound could serve as a substrate for studying oxidation mechanisms and developing new catalysts that could improve the yield and selectivity of such reactions .
Physicochemical Research
With its complex structure, this compound could be used in physicochemical studies to understand the relationship between structure and reactivity. Such research could provide insights into the behavior of similar heterocyclic compounds .
Esterification Processes
The compound’s structure suggests potential for esterification reactions. Research into the esterification of similar compounds could lead to the discovery of new esters with unique properties and applications .
Heterocyclic Compound Synthesis
As a heterocyclic compound, it could be used to study the synthesis of related structures. This could contribute to the field of heterocyclic chemistry, which is crucial for the development of many pharmaceuticals and agrochemicals .
Halogenation Studies
Given the presence of a nitro group, this compound could be used to investigate halogenation reactions, particularly in the context of synthesizing halonitroalkenes, which have various applications in organic synthesis .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-acetyl-2-[(5-nitrofuran-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O6S/c1-7(20)18-5-4-8-10(6-18)26-15(12(8)13(16)21)17-14(22)9-2-3-11(25-9)19(23)24/h2-3H,4-6H2,1H3,(H2,16,21)(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIDQPNZSREFLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Acetyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[3.2.0]heptan-3-one](/img/structure/B2744154.png)
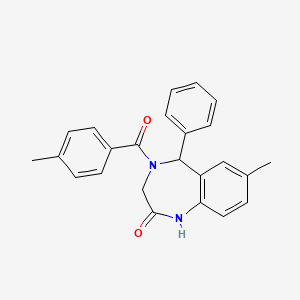
![Benzyl (4-(difluoromethyl)bicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B2744157.png)
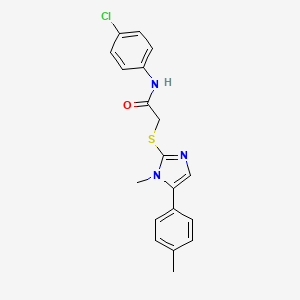
![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2744159.png)
![7-((3-fluorobenzyl)thio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2744160.png)


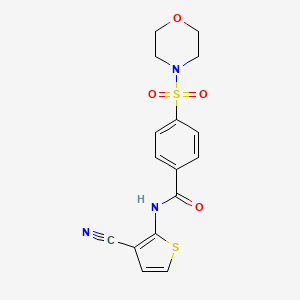
![tert-Butyl [1-(2-chlorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B2744166.png)
